molecular formula C8H13N B1282963 2-Methylcyclohexane-1-carbonitrile CAS No. 90154-71-5

2-Methylcyclohexane-1-carbonitrile

Cat. No.: B1282963
CAS No.: 90154-71-5
M. Wt: 123.2 g/mol
InChI Key: BHPVHUWELLQKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C₈H₁₃N. It is a nitrile derivative of methylcyclohexane, characterized by a nitrile group (-CN) attached to the first carbon of the cyclohexane ring, and a methyl group (-CH₃) attached to the second carbon. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclohexane-1-carbonitrile can be synthesized through several methods:

    Hydrocyanation of 2-Methylcyclohexene: This involves the addition of hydrogen cyanide (HCN) to 2-methylcyclohexene under acidic or basic conditions.

    Dehydration of 2-Methylcyclohexanecarboxamide: This method involves the dehydration of 2-methylcyclohexanecarboxamide using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

Industrial Production Methods: Industrial production of this compound typically involves the hydrocyanation process due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to 2-methylcyclohexylamine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution.

Major Products:

    Oxidation: 2-Methylcyclohexanecarboxylic acid or 2-methylcyclohexanone.

    Reduction: 2-Methylcyclohexylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylcyclohexane-1-carbonitrile has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Material Science: It is used in the preparation of polymers and resins with specific properties.

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules and drug candidates.

    Industrial Chemistry: It is used in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methylcyclohexane-1-carbonitrile depends on its chemical reactivity and the functional groups it interacts with. The nitrile group is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved include:

    Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, forming imines or amines.

    Electrophilic Substitution: The methyl group can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.

Comparison with Similar Compounds

2-Methylcyclohexane-1-carbonitrile can be compared with other similar compounds such as:

    Cyclohexane-1-carbonitrile: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.

    2-Methylcyclohexanone: Contains a ketone group instead of a nitrile group, leading to different reactivity and applications.

    2-Methylcyclohexanecarboxylic acid: Contains a carboxylic acid group, making it more acidic and suitable for different types of reactions.

Uniqueness: The presence of both a nitrile group and a methyl group in this compound makes it unique in terms of its reactivity and the types of reactions it can undergo. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

2-methylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-7-4-2-3-5-8(7)6-9/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPVHUWELLQKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557319
Record name 2-Methylcyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90154-71-5
Record name 2-Methylcyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylcyclohexane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylcyclohexane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Methylcyclohexane-1-carbonitrile
Reactant of Route 3
2-Methylcyclohexane-1-carbonitrile
Reactant of Route 4
2-Methylcyclohexane-1-carbonitrile
Reactant of Route 5
2-Methylcyclohexane-1-carbonitrile
Reactant of Route 6
2-Methylcyclohexane-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.